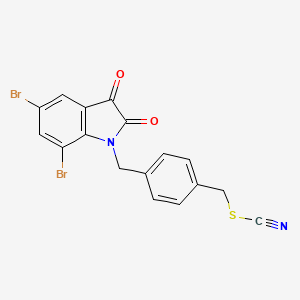
3'-Deoxy-3'-oxo-2',5'-bis-O-(triphenylmethyl)uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine is a synthetic derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of triphenylmethyl (trityl) protecting groups at the 2’ and 5’ positions and a ketone group at the 3’ position. The molecular formula of this compound is C47H38N2O6, and it has a molecular weight of 726.81 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine typically involves the protection of uridine’s hydroxyl groups with triphenylmethyl groups, followed by oxidation at the 3’ position to introduce the ketone functionality. The reaction conditions often involve the use of trityl chloride in the presence of a base such as pyridine or triethylamine to protect the hydroxyl groups. The oxidation step can be achieved using reagents like Dess-Martin periodinane or other mild oxidizing agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine can undergo various chemical reactions, including:
Oxidation: The ketone group at the 3’ position can be further oxidized under strong oxidizing conditions.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Further oxidized derivatives of the ketone group
Reduction: 3’-Hydroxy-2’,5’-bis-O-(triphenylmethyl)uridine
Substitution: Deprotected uridine derivatives
Applications De Recherche Scientifique
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its potential role in modifying RNA structures and functions.
Medicine: Investigated for its potential antiviral and anticancer properties, particularly in the context of nucleoside analog-based therapies.
Industry: Utilized in the development of novel pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of 3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine is primarily related to its ability to interact with nucleic acids. The compound can be incorporated into RNA, potentially altering its structure and function. The presence of the trityl protecting groups can also influence the compound’s interactions with enzymes and other biomolecules, affecting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,5’-Di-O-trityluridine: Similar structure but lacks the ketone group at the 3’ position.
3’-Deoxy-3’-oxo-uridine: Lacks the trityl protecting groups at the 2’ and 5’ positions.
3’-Azido-3’-deoxy-5’-O-triphenylmethylthymidine: Contains an azido group instead of a ketone group and is used as an intermediate in the synthesis of antiviral drugs.
Uniqueness
3’-Deoxy-3’-oxo-2’,5’-bis-O-(triphenylmethyl)uridine is unique due to the combination of the trityl protecting groups and the ketone functionality. This unique structure allows for specific interactions with nucleic acids and enzymes, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C47H38N2O6 |
|---|---|
Poids moléculaire |
726.8 g/mol |
Nom IUPAC |
1-[(2R,3S,5R)-4-oxo-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C47H38N2O6/c50-41-31-32-49(45(52)48-41)44-43(55-47(37-25-13-4-14-26-37,38-27-15-5-16-28-38)39-29-17-6-18-30-39)42(51)40(54-44)33-53-46(34-19-7-1-8-20-34,35-21-9-2-10-22-35)36-23-11-3-12-24-36/h1-32,40,43-44H,33H2,(H,48,50,52)/t40-,43-,44-/m1/s1 |
Clé InChI |
FUUUXAKGRKGOHR-QSBCFWLISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C(=O)[C@H]([C@@H](O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(=O)C(C(O4)N5C=CC(=O)NC5=O)OC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
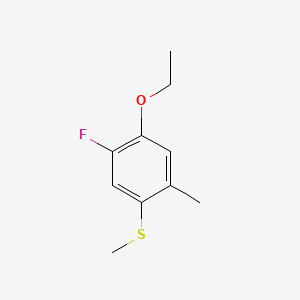
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)
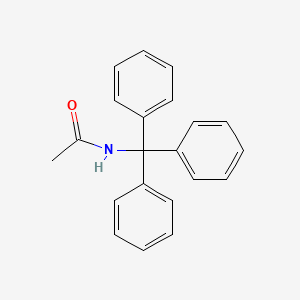

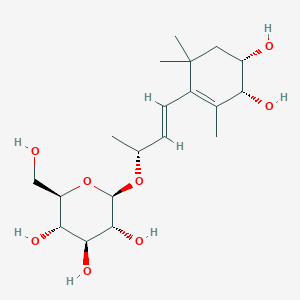
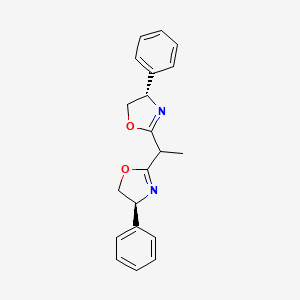
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
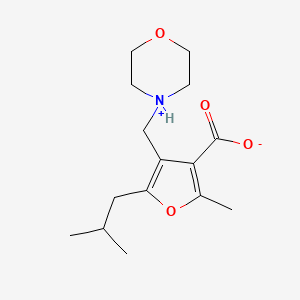
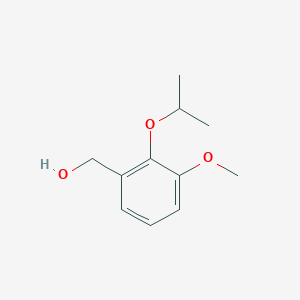

![(1R)-6,6'-Dibutyl[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14757952.png)
